molecular formula C6H3BrFNO B2769575 2-Bromo-6-fluoronicotinaldehyde CAS No. 1227489-86-2

2-Bromo-6-fluoronicotinaldehyde

Cat. No.: B2769575
CAS No.: 1227489-86-2
M. Wt: 203.998
InChI Key: VWBNSWXSPOOISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H3BrFNO It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are substituted with bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoronicotinaldehyde typically involves the halogenation of nicotinaldehyde. One common method is the bromination of 6-fluoronicotinaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoronicotinaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-6-fluoronicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoronicotinaldehyde depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards certain targets, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluorobenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.

    2-Chloro-6-fluoronicotinaldehyde: Chlorine atom instead of bromine.

    2-Bromo-6-chloronicotinaldehyde: Chlorine atom instead of fluorine.

Uniqueness

2-Bromo-6-fluoronicotinaldehyde is unique due to the presence of both bromine and fluorine atoms on the nicotinaldehyde scaffold. This combination of halogens can impart distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-bromo-6-fluoropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-6-4(3-10)1-2-5(8)9-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBNSWXSPOOISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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